2-(2-Pyridyl)thiazolidine-4-carboxylic acid methyl ester
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Overview
Description
2-(2-Pyridyl)thiazolidine-4-carboxylic acid methyl ester is a heterocyclic compound that features a thiazolidine ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridyl)thiazolidine-4-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with a thioester or a thiocarboxylic acid derivative under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring.
For example, the reaction of 2-aminopyridine with methyl 2-bromoacetate in the presence of a base such as sodium hydride or potassium carbonate can yield the desired product. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and greener solvents may be employed to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyridyl)thiazolidine-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiazolidine derivatives with different oxidation states using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), acetic acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
2-(2-Pyridyl)thiazolidine-4-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique electronic and optical properties.
Biology: Investigated for its potential as a bioactive molecule. It has shown promise in the development of new drugs due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-(2-Pyridyl)thiazolidine-4-carboxylic acid methyl ester exerts its effects is largely dependent on its interaction with molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Pyridyl)thiazolidine-4-carboxylic acid
- 2-(2-Pyridyl)thiazolidine-4-carboxylic acid ethyl ester
- 2-(2-Pyridyl)thiazolidine-4-carboxylic acid propyl ester
Uniqueness
2-(2-Pyridyl)thiazolidine-4-carboxylic acid methyl ester is unique due to its specific ester functional group, which can influence its reactivity and solubility. Compared to its analogs, the methyl ester variant may exhibit different pharmacokinetic properties, making it more suitable for certain applications in drug development and material science.
Properties
IUPAC Name |
methyl 2-pyridin-2-yl-1,3-thiazolidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-14-10(13)8-6-15-9(12-8)7-4-2-3-5-11-7/h2-5,8-9,12H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXNYUYIHMZEAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(N1)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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